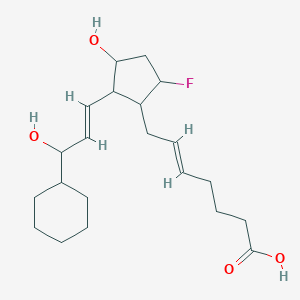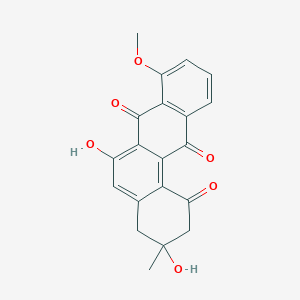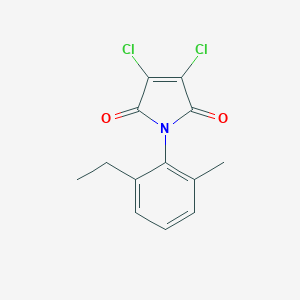
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown promise in scientific research applications. This compound is also known as rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that was once used for pain relief and reducing inflammation. However, due to its potential risks and side effects, rofecoxib was withdrawn from the market in 2004. Despite this, research on the compound has continued, and it has shown potential in various areas.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is through selective inhibition of COX-2. This inhibition reduces the production of prostaglandins, which are molecules that play a role in inflammation and pain. By reducing the production of prostaglandins, the compound can provide pain relief and reduce inflammation.
Biochemische Und Physiologische Effekte
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has shown various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- in lab experiments is its selective inhibition of COX-2. This makes it a potential target for drug development for conditions that involve inflammation and pain. However, one limitation is its potential side effects, which include cardiovascular risks and gastrointestinal toxicity.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-. One area of research is its potential as a neuroprotective agent for conditions such as Alzheimer's disease. Another area of research is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to understand the cardiovascular risks and gastrointestinal toxicity associated with the compound.
Conclusion
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown potential in scientific research applications. Its selective inhibition of COX-2 makes it a potential target for drug development for conditions that involve inflammation and pain. However, its potential risks and side effects need to be further studied. Future research directions include its potential as a neuroprotective and chemopreventive agent, as well as further understanding of its associated risks and toxicity.
Synthesemethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is complex and involves several steps. The synthesis process begins with the reaction between 2,6-dimethylaniline and ethyl chloroformate, which produces an intermediate compound. The intermediate compound is then reacted with sodium hydride and 3,4-dichlorophenacyl bromide to produce the final product.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has been studied for its potential in various scientific research applications. One area of research has been its use as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain. Inhibition of COX-2 can reduce inflammation and pain, which makes it a potential target for drug development.
Eigenschaften
CAS-Nummer |
117659-55-9 |
|---|---|
Produktname |
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- |
Molekularformel |
C13H11Cl2NO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Kanonische SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



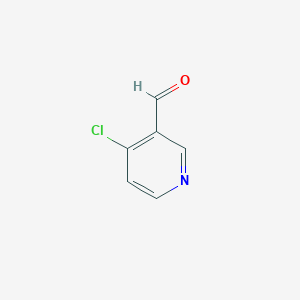
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
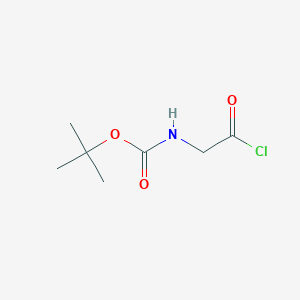
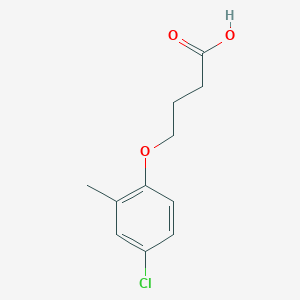
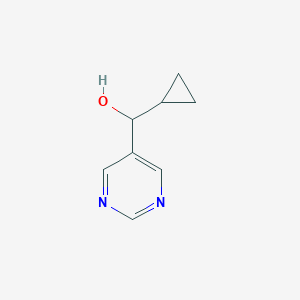
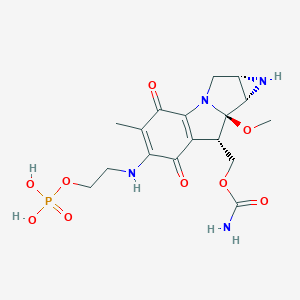
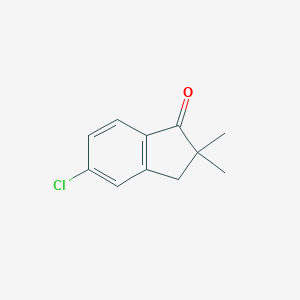
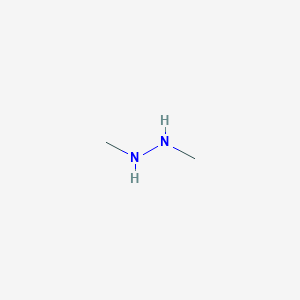
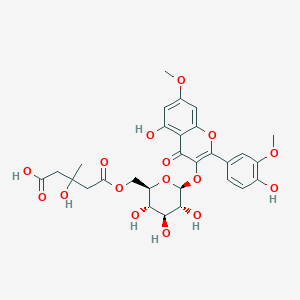
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
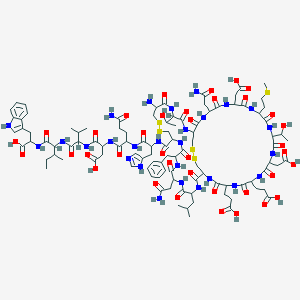
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
